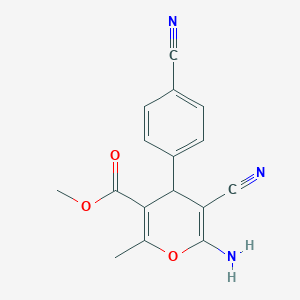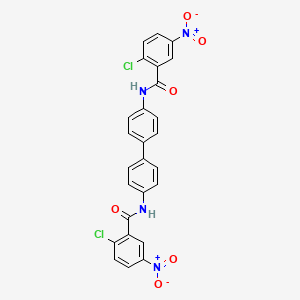![molecular formula C17H14BrCl2N3O2 B11560550 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B11560550.png)
4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE is a complex organic compound that features a hydrazinecarbonyl group linked to a bromophenyl and dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE typically involves the condensation of 3-bromobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,5-dichlorophenylpropanoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromophenyl moiety, potentially converting the bromine atom to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazinecarbonyl group.
Reduction: Reduced forms of the bromophenyl moiety.
Substitution: Substituted derivatives at the bromine and chlorine positions.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
The compound’s structure suggests it could be a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, the compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE
- 3-{N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE
Uniqueness
The unique combination of bromophenyl and dichlorophenyl moieties in 3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE distinguishes it from similar compounds. This specific arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14BrCl2N3O2 |
|---|---|
Molecular Weight |
443.1 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2,5-dichlorophenyl)butanediamide |
InChI |
InChI=1S/C17H14BrCl2N3O2/c18-12-3-1-2-11(8-12)10-21-23-17(25)7-6-16(24)22-15-9-13(19)4-5-14(15)20/h1-5,8-10H,6-7H2,(H,22,24)(H,23,25)/b21-10+ |
InChI Key |
PNRAXCCZYDSZOM-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11560467.png)


![(3E)-N-(2,4-difluorophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11560476.png)

![2-(3-chloroanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11560496.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazino]carbonyl}phenyl)hexanamide](/img/structure/B11560502.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560517.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11560524.png)
![N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B11560526.png)
![2,3-dichloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline](/img/structure/B11560528.png)
![N-(2-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11560532.png)
![2-(2-chlorophenoxy)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11560533.png)
![N'-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide](/img/structure/B11560538.png)
